6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Description
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (6-MeO-1-Me-THIQ) is a tetrahydroisoquinoline (THIQ) derivative featuring a methoxy group at the 6-position and a methyl group at the 1-position of the isoquinoline scaffold. THIQs are privileged structures in medicinal chemistry due to their diverse pharmacological activities, including neuroactive, antitumor, and enzyme-modulating properties .
Properties
IUPAC Name |
6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCJTKQQGRDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of formaldehyde with 3-methoxyphenethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with neurotransmitter systems. It has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, without significantly affecting the uptake of dopamine or gamma-aminobutyric acid (GABA) . Additionally, it increases the potassium-evoked release of serotonin from the retina, indicating its potential role in modulating neurotransmitter release.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of THIQs are highly dependent on substituent positions. Key comparisons include:
- Methoxy vs. Hydroxy Groups: Methoxy groups (e.g., 6-MeO-1-Me-THIQ) enhance lipophilicity and metabolic stability compared to hydroxy groups (e.g., salsolinol), which are prone to glucuronidation or oxidation .
- Methylation at 1-Position : 1-Methylation (as in 1-Me-THIQ and 6-MeO-1-Me-THIQ) facilitates blood-brain barrier penetration, as demonstrated by brain accumulation studies .
Pharmacological Activities
- Neurotoxicity: Salsolinol (6,7-dihydroxy-1-Me-THIQ) induces dopaminergic neuron death via mitochondrial complex I inhibition, a mechanism shared with MPTP/MPP+ . In contrast, 1-Me-THIQ lacks acute toxicity but accumulates in the brain, suggesting long-term neurodegenerative risks .
- Enzyme Interactions: N-Methyl-THIQ derivatives are oxidized by monoamine oxidase (MAO) into neurotoxic isoquinolinium ions, highlighting the role of methylation in metabolic activation .
- Therapeutic Potential: CKD712, a 6,7-dihydroxy-THIQ derivative, promotes wound healing via VEGF upregulation, demonstrating that substituent modifications can redirect bioactivity toward therapeutic endpoints .
Metabolic Pathways
- Oxidation : THIQs with 1-methyl groups (e.g., 1-Me-THIQ) undergo hydroxylation at the 4-position, forming 4-hydroxy metabolites .
- MAO-Mediated Activation: N-Methyl-THIQ derivatives are metabolized by MAO-A/B into isoquinolinium ions, which inhibit tyrosine hydroxylase and MAO itself, creating a neurotoxic feedback loop .
Biological Activity
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (6-MeO-1MeTIQ) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
6-MeO-1MeTIQ is a tetrahydroisoquinoline derivative characterized by its methoxy and methyl substituents. Its molecular formula is , and it has been studied for its interactions with various biological systems.
The primary mechanism of action for 6-MeO-1MeTIQ involves its interaction with neurotransmitter systems:
- Serotonin Uptake Inhibition : The compound inhibits the high-affinity uptake of serotonin (5-HT) in a competitive manner, which may contribute to its neuroprotective effects.
- Neuroprotective Properties : Studies indicate that 6-MeO-1MeTIQ exhibits neuroprotective properties against neurotoxins such as MPTP and rotenone, which are known to induce dopaminergic neurodegeneration .
Biological Activities
The biological activities of 6-MeO-1MeTIQ can be categorized as follows:
Neuroprotective Effects
Research has demonstrated that 6-MeO-1MeTIQ protects dopaminergic neurons from damage caused by neuroinflammation and oxidative stress. A study showed that:
- Reduction of Microglial Activation : In a Parkinson's disease model, the compound decreased microglial activation and improved neuronal survival .
- Behavioral Improvements : Behavioral assessments indicated enhanced motor function in treated animals compared to controls .
Anti-inflammatory Properties
6-MeO-1MeTIQ exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. It has been shown to:
- Downregulate Cytokine Production : The compound reduces levels of IL-1β and TNF-α in activated microglial cells .
- Inhibit Nitric Oxide Production : It lowers nitric oxide levels, contributing to its anti-inflammatory profile .
Antitumor Activity
Emerging evidence suggests that 6-MeO-1MeTIQ may possess antitumor properties. It has been evaluated for:
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that certain derivatives of tetrahydroisoquinoline can inhibit the proliferation of various cancer cell lines .
Research Findings and Case Studies
Several studies have explored the biological activity of 6-MeO-1MeTIQ:
Q & A
Q. What are the optimal synthetic routes for 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of benzylamine derivatives with appropriate carbonyl precursors. Key steps include:
- Pictet-Spengler Reaction : Condensation of phenethylamine derivatives with aldehydes/ketones under acidic conditions (e.g., HCl, acetic acid) to form the tetrahydroisoquinoline core .
- Methoxy Group Introduction : Post-cyclization O-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Methylation at N1 : Alkylation with methyl halides or reductive amination using formaldehyde/NaBH₄ .
Q. Critical Parameters :
- Temperature (60–80°C for cyclization) and solvent polarity (DMF or THF for alkylation) significantly affect reaction efficiency .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity (>95%) .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
Methodological Answer:
Q. What in vitro assays are used to evaluate the neuroprotective potential of this compound?
Methodological Answer:
- MAO-B Inhibition Assay : Measures inhibition of monoamine oxidase-B using kynuramine as a substrate; IC₅₀ values <10 µM indicate strong activity .
- Oxidative Stress Models :
- SH-SY5Y neuronal cells treated with H₂O₂ or 6-OHDA; cell viability assessed via MTT assay .
- Antioxidant activity via DPPH radical scavenging (EC₅₀ reported as 25–50 µM) .
- Calcium Imaging : Evaluates modulation of intracellular Ca²⁺ flux in primary neurons .
Advanced Research Questions
Q. How do structural modifications at the 6-methoxy and N1-methyl positions affect biological activity?
Methodological Answer: A Structure-Activity Relationship (SAR) study reveals:
Q. Experimental Design :
- Synthesize analogs via parallel synthesis .
- Screen against MAO-A/MAO-B, neurotransmitter transporters, and oxidative stress models .
Q. How can researchers resolve contradictions in reported activity data across studies?
Methodological Answer: Case Example : Discrepancies in MAO-B inhibition (IC₅₀ ranging from 5–50 µM):
- Source Analysis : Variations in enzyme sources (recombinant vs. tissue-derived MAO-B) and assay conditions (pH, temperature) .
- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare datasets .
- Molecular Docking : Validate binding poses in MAO-B active site (PDB: 2V5Z); methoxy group interacts with Tyr-435, while N-methyl stabilizes hydrophobic pockets .
Q. What strategies optimize enantiomeric purity for chiral derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
